molecular formula C13H28Cl2N2 B1426414 N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride CAS No. 1220034-43-4

N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride

Cat. No. B1426414
M. Wt: 283.3 g/mol
InChI Key: OOJRGWVAXKFXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis of Derivatives

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives are synthesized using N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride. This synthesis is achieved in good to high yields from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. This process occurs at room temperature under solvent-free conditions, indicating the chemical's utility in creating novel compounds (Ghorbani-Vaghei & Amiri, 2014).

Electrophilic Aminations

Electrophilic aminations with oxaziridines, including N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride, enable the synthesis of various compounds such as azines, hydrazines, and diaziridines. These reactions facilitate the creation of N-aminopeptides, aziridines, triazanes, and other derivatives, showcasing the versatility of the chemical in organic synthesis (Andreae & Schmitz, 1991).

Hydrogenation of Nitriles

The compound acts as a catalyst in the hydrogenation of nitriles, producing primary amines selectively. It is also active in the dehydrogenation of amines at higher temperatures to yield nitriles or imines. This application highlights its role in chemical transformations and production of various amine compounds (Yoshida, Okano, & Otsuka, 1979).

properties

IUPAC Name

N-cyclohexyl-N-ethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-15(12-7-4-3-5-8-12)13-9-6-10-14-11-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRGWVAXKFXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride
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Reactant of Route 6
N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride

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